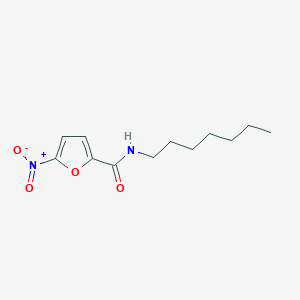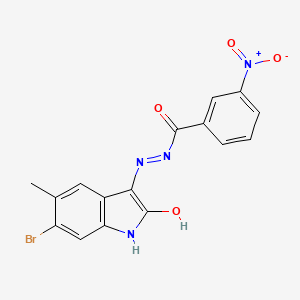![molecular formula C23H16FN3O B11694802 N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694802.png)
N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology
Métodos De Preparación
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . These interactions can inhibit enzyme activity or alter DNA function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
These compounds share similar structural features but differ in their substituents and overall molecular conformation
Propiedades
Fórmula molecular |
C23H16FN3O |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16FN3O/c24-18-12-10-16(11-13-18)15-25-27-23(28)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-15H,(H,27,28)/b25-15+ |
Clave InChI |
SEIHWRDZZZTUEW-MFKUBSTISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-1-(4-chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694721.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)

![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B11694732.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694755.png)


![2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11694763.png)
![(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694769.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694771.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11694779.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B11694794.png)

![2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11694806.png)
